molecular formula C10H13NO3 B13219768 5-(3-Methoxy-3-methylazetidin-1-yl)furan-2-carbaldehyde

5-(3-Methoxy-3-methylazetidin-1-yl)furan-2-carbaldehyde

Cat. No.: B13219768
M. Wt: 195.21 g/mol
InChI Key: IKSZYEQNAKMEHX-UHFFFAOYSA-N
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Description

5-(3-Methoxy-3-methylazetidin-1-yl)furan-2-carbaldehyde is a chemical compound with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol . This compound features a furan ring substituted with a carbaldehyde group and a 3-methoxy-3-methylazetidin-1-yl group. It is primarily used in research and development settings.

Chemical Reactions Analysis

5-(3-Methoxy-3-methylazetidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde group can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The furan ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Scientific Research Applications

5-(3-Methoxy-3-methylazetidin-1-yl)furan-2-carbaldehyde is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

    Biology: It is used in the development of bioactive compounds and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(3-Methoxy-3-methylazetidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The furan ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

5-(3-methoxy-3-methylazetidin-1-yl)furan-2-carbaldehyde

InChI

InChI=1S/C10H13NO3/c1-10(13-2)6-11(7-10)9-4-3-8(5-12)14-9/h3-5H,6-7H2,1-2H3

InChI Key

IKSZYEQNAKMEHX-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)C2=CC=C(O2)C=O)OC

Origin of Product

United States

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